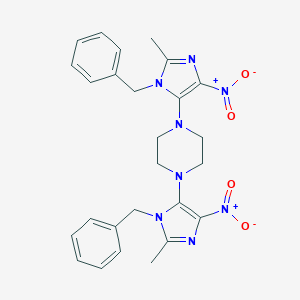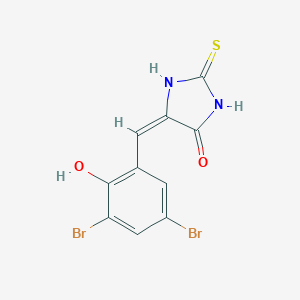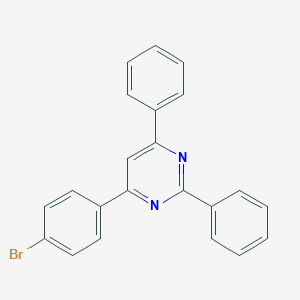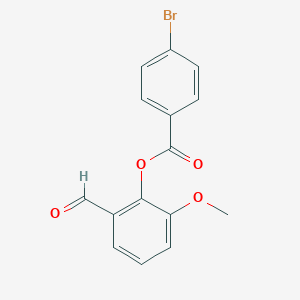![molecular formula C12H12N4O3S2 B420793 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B420793.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide is a synthetic organic compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide typically involves the reaction of 2-amino-5-(ethylthio)-1,3,4-thiadiazole with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promising antimicrobial and anticancer activities. The compound can inhibit the growth of various bacterial and fungal strains and has been evaluated for its cytotoxic effects on cancer cell lines.
Agriculture: The compound can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer activity could be due to the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-(ethylthio)-1,3,4-thiadiazole
- 4-methyl-3-nitrobenzoyl chloride
- 5-(ethylthio)-1H-tetrazole
Uniqueness
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H12N4O3S2 |
|---|---|
Molecular Weight |
324.4g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C12H12N4O3S2/c1-3-20-12-15-14-11(21-12)13-10(17)8-5-4-7(2)9(6-8)16(18)19/h4-6H,3H2,1-2H3,(H,13,14,17) |
InChI Key |
AJCOMCAVYUEJOQ-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3,5,6-trichloro-4-{[2,3,5-trichloro-6-(ethoxycarbonyl)-4-pyridinyl]diazenyl}-2-pyridinecarboxylate](/img/structure/B420715.png)

![3-(3-{[(2,4-ditert-pentylphenoxy)acetyl]amino}phenyl)-3-oxo-N-(4-phenoxyphenyl)propanamide](/img/structure/B420721.png)
![2-[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE](/img/structure/B420723.png)



![{2-[(3-Bromobenzylidene)amino]-5-methylphenyl}(phenyl)methanone](/img/structure/B420736.png)
![Diethyl 2,3-bis[(2,4-dichlorobenzoyl)oxy]succinate](/img/structure/B420740.png)




